
dCeMM4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dCeMM4 is a small-molecule degrader, specifically a glue degrader, that induces the ubiquitination and degradation of cyclin K by promoting the interaction of cyclin-dependent kinase 12 (CDK12)-cyclin K with a CRL4B ligase complex . This compound is part of a novel class of drugs that exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising therapeutic strategy for targeting proteins that are otherwise undruggable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dCeMM4 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups such as amides, sulfonamides, and others are introduced through nucleophilic substitution and other reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Batch Synthesis: Large-scale batch synthesis is conducted in reactors with precise control over reaction conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
dCeMM4 undergoes several types of chemical reactions, including:
Ubiquitination: This compound induces the ubiquitination of cyclin K by promoting its interaction with the CRL4B ligase complex.
Degradation: The ubiquitinated cyclin K is subsequently degraded by the proteasome.
Common Reagents and Conditions
The reactions involving this compound typically require:
Reagents: Common reagents include E3 ligases, ubiquitin, and proteasome inhibitors.
Conditions: Reactions are conducted under physiological conditions, often in cell-based assays to study the degradation process.
Major Products
The major product of the reactions involving this compound is the degraded form of cyclin K, which results from the ubiquitination and subsequent proteasomal degradation .
Scientific Research Applications
dCeMM4 has several scientific research applications, including:
Mechanism of Action
dCeMM4 exerts its effects by inducing the ubiquitination and degradation of cyclin K. The mechanism involves:
Molecular Targets: The primary target is the CDK12-cyclin K complex.
Pathways Involved: this compound promotes the interaction of CDK12-cyclin K with the CRL4B ligase complex, leading to the ubiquitination of cyclin K.
Comparison with Similar Compounds
dCeMM4 is unique compared to other similar compounds due to its specific mechanism of action and target specificity. Similar compounds include:
GSPT1 Degrader 885: Targets a different protein, GSPT1, and inhibits protein translation.
This compound stands out due to its ability to induce widespread transcriptional downregulation and its potential therapeutic applications in targeting undruggable proteins .
Properties
Molecular Formula |
C14H15N3O3S2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(5-methylfuran-2-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C14H15N3O3S2/c1-8-3-4-11(20-8)13(19)17-7-21-6-10(17)12(18)16-14-15-5-9(2)22-14/h3-5,10H,6-7H2,1-2H3,(H,15,16,18) |
InChI Key |
BPWZJVKIVHVVHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CSCC2C(=O)NC3=NC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)
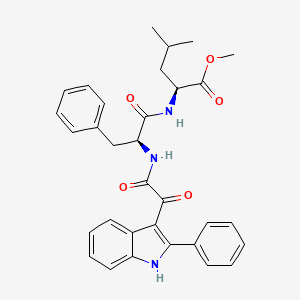
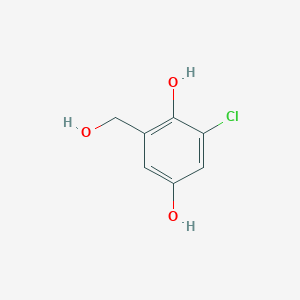
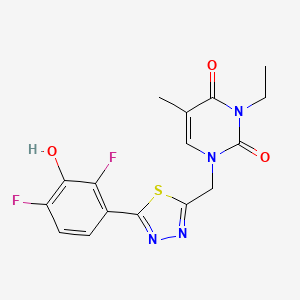
![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854710.png)
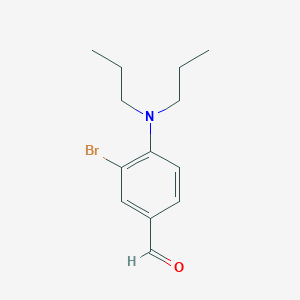
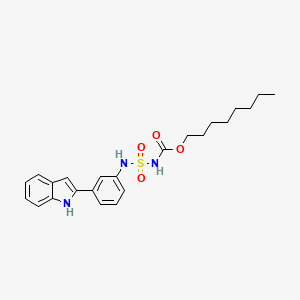

![4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10854729.png)

![3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)
![(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B10854754.png)

